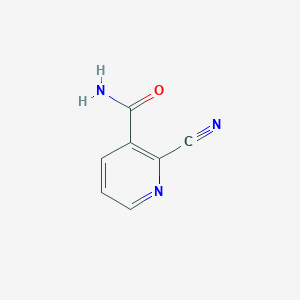

2-Cyanopyridine-3-carboxamide

Description

Significance of Pyridine-Carboxamide and Cyanopyridine Scaffolds in Heterocyclic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials. numberanalytics.comopenaccessjournals.com Its unique electronic properties, arising from the presence of the nitrogen atom, impart a dipole moment and influence its reactivity, making it a versatile building block in organic synthesis. numberanalytics.com Pyridine derivatives are integral to numerous pharmaceuticals, including antihistamines and anticancer agents, as well as agrochemicals such as insecticides and herbicides. numberanalytics.comresearchgate.net

The fusion of a carboxamide group with the pyridine ring to form a pyridine-carboxamide scaffold further enhances its chemical and biological significance. This functional group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. nih.gov For instance, certain (benzoylphenyl)pyridine-3-carboxamide compounds have been investigated for their potential to lower total cholesterol and plasma phospholipids. nih.gov

Similarly, the cyanopyridine scaffold, which features a nitrile (-C≡N) group on the pyridine ring, is a subject of intense research. The cyano group is a powerful electron-withdrawing group and a versatile synthetic handle, allowing for a wide range of chemical transformations. researchgate.net Cyanopyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory effects. nih.govbohrium.com The therapeutic potential of cyanopyridine derivatives as kinase inhibitors and cytotoxic agents makes them promising candidates for the development of new anticancer drugs. nih.gov

The combination of these two functionalities in structures like 2-cyanopyridine-3-carboxamide results in a molecule with a rich chemical profile, poised for exploration in various scientific domains.

Historical Context of Related Pyridine Derivatives in Organic Synthesis

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar by Scottish chemist Thomas Anderson in 1849. openaccessjournals.comnumberanalytics.com This discovery marked a significant milestone in the field of heterocyclic chemistry. Early synthetic methods for pyridine derivatives often involved the condensation of aldehydes and ammonia (B1221849). numberanalytics.com

A pivotal moment in pyridine synthesis was the development of the Hantzsch pyridine synthesis in 1881 by Arthur Rudolf Hantzsch. wikipedia.org This method typically involves a multicomponent reaction between a β-keto acid, an aldehyde, and ammonia, and it remains a fundamental strategy for constructing the pyridine ring. wikipedia.orgnewworldencyclopedia.org Another classical method, the Chichibabin pyridine synthesis, was reported in 1924 and involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org

Over the decades, these classical methods have been refined, and new, more efficient synthetic routes have emerged. These include transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which have greatly expanded the ability to create complex and functionalized pyridine derivatives. numberanalytics.com The continuous development of synthetic methodologies has been driven by the ever-increasing demand for novel pyridine-containing compounds in medicinal chemistry, materials science, and agrochemicals. researchgate.netnumberanalytics.com

Overview of Research Trajectories for Cyanopyridine-Carboxamide Structures

Current research on cyanopyridine-carboxamide structures is multifaceted, with significant efforts directed towards the synthesis of novel derivatives and the evaluation of their biological and material properties. The synthesis of this compound itself can be approached through various synthetic routes, often involving the strategic introduction of the cyano and carboxamide functionalities onto a pre-existing pyridine ring or the construction of the ring from acyclic precursors already bearing these groups.

One major research trajectory is the exploration of these compounds as potential therapeutic agents. ekb.eg For example, a recent study focused on the design and synthesis of cyanopyridinone and cyanopyridine-based cancer cell Pim-1 inhibitors, highlighting the potential of these scaffolds in oncology. acs.org Another area of investigation involves their use as building blocks for more complex molecular architectures. The Thorpe-Ziegler cyclization is an intramolecular condensation reaction that has been used to synthesize thieno[2,3-b]pyridine (B153569) derivatives from cyanopyridine precursors. researchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations and molecular docking, are increasingly being employed to understand the structural properties and predict the biological activity of new cyanopyridine-carboxamide derivatives. nih.govpreprints.org These in silico methods help in rational drug design and in elucidating the mechanism of action at a molecular level.

The versatility of the cyanopyridine-carboxamide scaffold also extends to materials science, where the unique electronic and coordination properties of these molecules can be harnessed to create novel functional materials. The ability of the pyridine nitrogen and the carboxamide group to coordinate with metal ions opens up possibilities for the development of new catalysts, sensors, and metal-organic frameworks.

Table 1: Key Research Findings on Cyanopyridine Derivatives

| Research Area | Key Finding | Reference Compound(s) |

| Anticancer Activity | Showed potent cytotoxicity against various human tumor cell lines. acs.org | Cyanopyridinones and cyanopyridines |

| Enzyme Inhibition | Demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comnih.gov | Phenylurea-containing cyanopyridine derivatives |

| Antimicrobial Properties | Exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. africaresearchconnects.com | Novel cyanopyridine derivatives |

| Antichagasic Agents | Identified as potent agents against Trypanosoma cruzi. acs.org | A series of 40 cyanopyridine analogues |

| Herbicide Safeners | Some derivatives showed moderate safening effects against 2,4-D. preprints.org | Dithiolo[3,4-b]pyridines |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-6-5(7(9)11)2-1-3-10-6/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJOMGUGBDEONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508780 | |

| Record name | 2-Cyanopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23649-22-1 | |

| Record name | 2-Cyanopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyanopyridine 3 Carboxamide and Its Derivatives

Direct Synthesis Approaches to the 2-Cyanopyridine-3-carboxamide Core

Direct synthesis methods aim to construct the this compound core in a minimal number of steps. One common approach involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols, often catalyzed by a reusable catalyst. For instance, a one-pot multi-component reaction using doped animal bone meal as a catalyst has been reported to produce substituted pyridines in high yields (80–92%) within a short reaction time (10–15 minutes). researchgate.net

Another direct method involves the reaction of cyanogen (B1215507) with 1,3-dienes. This reaction, which can be performed at temperatures ranging from approximately 90 to 700°C, is believed to proceed through a Diels-Alder type condensation followed by the elimination of hydrogen to yield 2-cyanopyridines. google.com For example, the reaction of 1,3-butadiene (B125203) and cyanogen can produce 2-cyanopyridine (B140075). google.com

Furthermore, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through a one-pot, four-component reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation. researchgate.net This method offers high yields and short reaction times. researchgate.net

Multi-Component Reactions for Constructing the Pyridine (B92270) Ring with Cyano and Carboxamide Functionalities

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like this compound derivatives from simple starting materials in a single step. bohrium.comorganic-chemistry.org These reactions are advantageous due to their atom economy, reduced waste, and simplified purification processes. researchgate.net

A notable example is the four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. This reaction can be catalyzed by various catalysts, including copper nanoparticles on charcoal, to afford 2-amino-3-cyanopyridine derivatives in good to excellent yields. researchgate.net The use of nanostructured diphosphate (B83284) Na2CaP2O7 as a catalyst in a solvent-free one-pot MCR has also been reported for the synthesis of 2-amino-3-cyanopyridine derivatives with high yields (84–94%). researchgate.net

Another MCR approach for synthesizing 3-cyanopyridine (B1664610) derivatives involves the reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative or an acetyl derivative, and ammonium acetate under microwave irradiation. acs.org This method provides excellent yields (82%–94%) and requires short reaction times (2–7 minutes). acs.org

The synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives has been achieved through a three-component reaction of aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, catalyzed by a Fe3O4-supported Schiff-base copper(II) complex under solvent-free conditions. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aromatic aldehydes, malononitrile, methyl ketones, ammonium acetate | Nanostructured diphosphate Na2CaP2O7, 80 °C, solvent-free | 2-Amino-3-cyanopyridine derivatives | 84–94 | researchgate.net |

| p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation, ethanol | 3-Cyanopyridine derivatives | 82–94 | acs.org |

| Aldehydes, 2-isocyanoacetamide, 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one | Fe3O4-supported Schiff-base copper(II) complex, 80 °C, solvent-free | Pyrano[2,3-b]pyridine-3-carboxamide derivatives | Not Specified | nih.gov |

| Aromatic aldehydes, malononitrile, methyl ketone, ammonium acetate | Microwave irradiation, solvent-free | 2-Amino-3-cyanopyridine derivatives | 72-86 | researchgate.net |

Derivatization Strategies from Precursor Pyridines

Derivatization of pre-existing pyridine rings is a versatile strategy for introducing cyano and carboxamide functionalities. researchgate.net A common precursor is 2-picoline, which can be converted to 2-cyanopyridine through ammoxidation using a V2O5 catalyst on a TiO2 support at high temperatures. researchgate.netasianpubs.org The resulting 2-cyanopyridine can then be hydrolyzed to 2-pyridinecarboxamide. researchgate.netasianpubs.org

Another approach starts with the hydrolysis of 2-cyanopyridine to pyridine-2-carboxamide, which can be achieved using aqueous ammonia (B1221849) or through enzymatic catalysis. Subsequent lithiation at the 3-position with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an aminating agent, can introduce an amino group to form 3-aminopyridine-2-carboxamide.

Alkylation of pyridine-2-thiolates is another derivatization method. mdpi.com These compounds react regiospecifically at the sulfur atom with alkylating agents like N-aryl α-chloroacetamides to yield S-alkylation products, which are valuable intermediates in organic synthesis. mdpi.com

The synthesis of 3-cyanopyridine derivatives can also be achieved by reacting thiopyridones and pyridones with various electrophiles. acs.org

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering improved efficiency, selectivity, and sustainability. scispace.com

Heterogeneous catalysts are widely employed due to their ease of separation and reusability. researchgate.net Cerium oxide (CeO2) has been identified as a highly effective and reusable heterogeneous catalyst for the one-pot synthesis of N-alkyl amides from nitriles and amines. researchgate.netresearchgate.net It has shown high catalytic activity for the reaction between 2-cyanopyridine and various amines, leading to the corresponding amides in high yields. researchgate.net

Vanadium-based catalysts, such as V2O5 supported on TiO2, are used in the gas-phase ammoxidation of 3-methylpyridine (B133936) to 3-cyanopyridine, an important industrial process. nih.gov Other metal oxide systems, including V2O5-MoO3-ZrO2-TiO2 and V2O5-Sb2O5-Cr2O3-TiO2, have also been optimized for this conversion, achieving high yields and conversions. nih.gov

Magnetic nanoparticles (MNPs) have emerged as efficient supports for immobilizing homogeneous catalysts, combining the advantages of both catalytic systems. scispace.com For example, a Fe3O4-supported Schiff-base copper(II) complex has been used to catalyze the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives. nih.gov

Table 2: Heterogeneous Catalysts in Pyridine Synthesis

| Catalyst | Reaction | Product | Key Features | Reference |

| CeO2 | One-pot synthesis of N-alkyl amides from nitriles and amines | N-Alkyl amides | Reusable, high yields | researchgate.netresearchgate.net |

| V2O5/TiO2 | Ammoxidation of 2-picoline | 2-Cyanopyridine | High temperature process | researchgate.netasianpubs.org |

| V2O5-Sb2O5-Cr2O3-TiO2 | Ammoxidation of 3-methylpyridine | 3-Cyanopyridine | High yield (98.6%) and conversion (100%) | nih.gov |

| Fe3O4-supported Schiff-base copper(II) complex | Three-component reaction for pyrano[2,3-b]pyridines | Pyrano[2,3-b]pyridine-3-carboxamide derivatives | Magnetically recoverable | nih.gov |

Green chemistry principles are increasingly being applied to the synthesis of 2-cyanopyridine derivatives to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent and CeO2 nanoparticles as a catalyst in a four-component reaction to synthesize spirooxindole derivatives bearing a pyrano[2,3-c]pyrazole moiety is an example of a green synthetic approach. researchgate.net Similarly, the use of doped animal bone meal as a natural, inexpensive, and reusable catalyst for the synthesis of substituted pyridines aligns with green chemistry principles. researchgate.net

Microwave-assisted synthesis has also been employed as a green method. acs.org The synthesis of 3-cyanopyridine derivatives via a one-pot, four-component reaction under microwave irradiation significantly reduces reaction times and often eliminates the need for a solvent. researchgate.netacs.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the CeO2-catalyzed hydration of nitriles to amides, a proposed mechanism involves the initial hydration of the nitrile to a primary amide, followed by a rate-limiting transamidation step with an amine. researchgate.net Density functional theory (DFT) calculations have suggested that the reaction of 2-cyanopyridine with water on a CeO2 surface involves the participation of a surface lattice oxygen atom. ebi.ac.uk

In the multi-component synthesis of 2-amino-3-cyanopyridines, a proposed mechanism involves the initial formation of an imine from an aldehyde and ammonium acetate. researchgate.net This imine then reacts with an alkylidenemalononitrile (formed from the condensation of the aldehyde with malononitrile), followed by cyclization, isomerization, and aromatization to yield the final product. researchgate.net

A cooperative vinylogous anomeric-based oxidation has been proposed as a mechanistic route for the synthesis of 2-amino-3-cyanopyridines using certain cobalt catalysts. researchgate.net This mechanism is also suggested for the catalyst-free, one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives in an ultrasonic bath. researchgate.net

The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides from 3-cyanopyridine-2(1H)-thiones is believed to proceed through the Thorpe-Ziegler mechanism, which involves the cyclization of S-alkylation intermediates. researchgate.net

Chemical Reactivity and Transformation of 2 Cyanopyridine 3 Carboxamide Scaffolds

Reactions Involving the 2-Cyano Group

The nitrile group at the 2-position of the pyridine (B92270) ring is highly susceptible to chemical transformations due to the ring's electron-withdrawing nature, which enhances the electrophilicity of the nitrile carbon.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the 2-cyano group is a prime target for nucleophilic attack. This reaction is fundamental to the utility of 2-cyanopyridine (B140075) derivatives in bioconjugation and materials science.

A significant application is the reaction with thiol nucleophiles, particularly 1,2-aminothiols like the N-terminal cysteine residues in peptides. researchgate.net This reaction proceeds via a click-like, biorthogonal process that is catalyst-free and occurs readily in aqueous solutions at physiological pH. researchgate.net The mechanism involves the nucleophilic addition of the thiol group to the nitrile carbon, forming a reversible thioimidate intermediate. buchler-gmbh.com This is followed by a rapid intramolecular cyclization, where the adjacent amino group attacks the intermediate, leading to the formation of a stable 2-thiazoline ring and the release of ammonia (B1221849). researchgate.netbuchler-gmbh.com The reactivity of the 2-cyano group can be enhanced by introducing electron-withdrawing substituents onto the pyridine ring, which further polarizes the nitrile bond. buchler-gmbh.comnih.gov

The coordination of the 2-cyanopyridine moiety to a metal ion can also activate the nitrile group toward nucleophilic attack. For instance, in the presence of manganese(II) chloride in methanol, the 2-cyanopyridine coordinates to the Mn(II) ion. This coordination activates the C≡N triple bond, facilitating a nucleophilic attack by methanol. iris-biotech.de The reaction, a methanolysis of the nitrile, results in the formation of an O-methyl picolinimidate ligand, which remains coordinated to the metal center. iris-biotech.de

| Nucleophile | Reaction Conditions | Product Type | Key Features |

| 1,2-Aminothiol (e.g., N-terminal Cysteine) | Aqueous buffer (pH 7-8), ambient temperature | 2-Thiazoline | Biorthogonal, catalyst-free, used in peptide cyclization and bioconjugation. researchgate.net |

| Methanol | Mn(II) salt, CH3OH/H2O solution, heat | O-Methyl picolinimidate | Metal-ion activation of the nitrile group. iris-biotech.de |

Hydrolysis Pathways

The hydrolysis of the 2-cyano group represents a fundamental transformation pathway, providing access to primary amides and carboxylic acids. This process can be achieved under various conditions, including chemical and biocatalytic methods.

Under acidic or basic conditions, the nitrile functionality undergoes hydrolysis. chemicalbook.com The reaction typically proceeds in a stepwise manner, first yielding the corresponding primary amide (picolinamide), which can then be further hydrolyzed to the carboxylic acid (picolinic acid) upon extended reaction times or with stronger conditions. researchgate.netwikipedia.org For example, continuous hydrolysis processes using a base at temperatures between 100-130°C can be controlled to selectively produce the amide. wikipedia.orggoogle.com Kinetic studies of the hydrolysis of cyanopyridines in high-temperature water have shown that the reaction follows first-order kinetics, with the hydrolysis of the intermediate pyridinecarboxamide being the subsequent step. researchgate.net

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods. wikipedia.org Nitrilase enzymes, found in various microorganisms like Rhodococcus rhodochrous, can catalyze the direct conversion of nitriles to their corresponding carboxylic acids and ammonia. monash.edugoogle.com Alternatively, nitrile hydratase enzymes catalyze the hydration of nitriles to form amides, which can then be hydrolyzed by amidases in a two-step cascade. google.com These biocatalytic transformations are prized for their high efficiency and selectivity under mild conditions (e.g., 30°C, pH 7.5). wikipedia.org

| Method | Reagents/Catalyst | Intermediate Product | Final Product |

| Acid/Base Hydrolysis | H⁺ or OH⁻, water, heat | 2-Pyridinecarboxamide wikipedia.org | 2-Picolinic acid researchgate.net |

| Biocatalytic Hydrolysis (Nitrilase) | Nitrilase enzyme, water | - | 2-Picolinic acid monash.edugoogle.com |

| Biocatalytic Hydrolysis (Nitrile Hydratase/Amidase) | Nitrile hydratase, Amidase, water | 2-Pyridinecarboxamide google.com | 2-Picolinic acid google.com |

Other Transformations of the Nitrile Functionality

Beyond nucleophilic addition and hydrolysis, the 2-cyano group can undergo other valuable transformations. One notable reaction is its reduction to a primary amine. The electrochemical reduction of 2-cyanopyridine bases, including those with carboxamide substituents, can be performed at a lead cathode in an aqueous sulfuric acid medium. acs.org This process converts the cyano group into an aminomethyl group, yielding the corresponding 2-(aminomethyl)pyridine derivative. acs.org This transformation provides access to a different class of compounds with applications as chelating agents and corrosion inhibitors. acs.org

Reactions Involving the 3-Carboxamide Group

The 3-carboxamide group, while generally less reactive than the 2-cyano group, actively participates in and directs further synthetic transformations, particularly in the construction of fused heterocyclic ring systems.

Cyclization Reactions

The juxtaposition of the carboxamide and cyano groups on the pyridine ring facilitates various intramolecular and intermolecular cyclization reactions, leading to the formation of fused bicyclic systems such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines.

One prominent pathway is the Thorpe-Ziegler reaction, an intramolecular condensation that is effective for synthesizing fused rings. researchgate.netwikipedia.org For example, 3-cyanopyridine-2(1H)-thiones can be S-alkylated with N-aryl-2-chloroacetamides. The resulting intermediate, which possesses an active methylene (B1212753) group adjacent to the sulfur and the 3-carboxamide, undergoes a base-catalyzed Thorpe-Ziegler cyclization between this active methylene and the 2-cyano group to furnish 3-aminothieno[2,3-b]pyridine-2-carboxamides. researchgate.netnih.gov

Furthermore, the 3-carboxamide group can participate in cyclocondensation reactions to form fused pyrimidine (B1678525) rings. The reaction of closely related 2-oxo-pyridine-3,5-dicarbonitriles with reagents like formic acid or acetic anhydride (B1165640) leads to the formation of tetrahydropyrido[2,3-d]pyrimidine-4,7-diones. libretexts.org In these transformations, the amide nitrogen and one of the cyano groups react with the reagent to build the new heterocyclic ring, showcasing a powerful strategy for creating complex, biologically relevant scaffolds. libretexts.org

| Reaction Type | Reactants | Key Reagents | Product |

| Thorpe-Ziegler Cyclization | 3-Cyanopyridine-2(1H)-thione, N-Aryl-2-chloroacetamide | Base (e.g., KOH) | 3-Aminothieno[2,3-b]pyridine-2-carboxamide researchgate.netnih.gov |

| Cyclocondensation | 2-Oxo-pyridine-3,5-dicarbonitrile, Formic Acid | H₂SO₄ (cat.) | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione libretexts.org |

Amide Functionalization and Condensations

A condensation reaction is a process where two molecules combine, often with the loss of a small molecule like water. monash.edulibretexts.org The amide group itself is a product of the condensation between a carboxylic acid and an amine. d-nb.info While the amide bond is known for its stability, the 3-carboxamide group on the 2-cyanopyridine scaffold can be involved in further condensation and functionalization reactions.

The amide group's nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of supramolecular structures like cocrystals when combined with suitable co-formers such as dicarboxylic acids. beilstein-journals.org

In terms of covalent modification, the cyclization reactions discussed previously (Section 3.2.1) are effectively intramolecular condensation processes where the amide participates in ring formation. libretexts.org Although direct intermolecular condensation of the 2-cyanopyridine-3-carboxamide with other molecules is less commonly documented than its cyclization, the principles of amide chemistry suggest its potential for N-functionalization (e.g., N-alkylation or N-arylation). Such functionalization would introduce substituents onto the amide nitrogen, creating precursors for more complex cyclizations or modifying the molecule's properties. For instance, palladium-catalyzed reactions have been used to achieve intramolecular functionalization of N-alkenyl indole (B1671886) carboxamides, demonstrating a pathway where a pre-functionalized amide engages in C-N and C-C bond formation.

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen heteroatom and the two electron-withdrawing substituents. This electronic nature primarily governs its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored. The pyridine nitrogen and the electron-withdrawing cyano and carboxamide groups deactivate the ring towards attack by electrophiles. mnstate.edulibretexts.org The deactivating nature of these groups reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org In general, reactions of this type require harsh conditions and often result in low yields, if they proceed at all. For substituted pyridines, the position of substitution is influenced by the directing effects of the existing substituents. Activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). The cyano group, in particular, activates the pyridine ring for such reactions. youtube.com The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. pressbooks.pubrsc.org These reactions typically proceed under mild conditions and allow for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, onto the pyridine ring. d-nb.info The position of substitution is dictated by the location of the leaving group and the activating groups. For instance, in 5-chloro-2-cyanopyridine (B15408), the chlorine atom can be displaced by various nucleophiles. The reactivity in SNAr reactions is often enhanced by the presence of multiple electron-withdrawing groups. pressbooks.pub

A study on the reactivity of various 2-cyanopyridines demonstrated that those with electron-withdrawing groups react efficiently with cysteine under mild, aqueous conditions. nih.gov This highlights the susceptibility of the 2-cyanopyridine scaffold to nucleophilic attack.

The pyridine nitrogen of this compound and related structures can undergo oxidation to form N-oxides. acs.orgnih.gov More extensive oxidation under strong conditions can lead to the formation of carboxylic acids. For example, 5-chloro-2-cyanopyridine can be oxidized to pyridine-2,5-dicarboxylic acid.

In a study involving 3-aminothieno[2,3-b]pyridine-2-carboxamides, which share a substituted pyridine core, oxidation with sodium hypochlorite (B82951) led to an unusual oxidative dimerization, forming complex polycyclic structures. acs.orgnih.gov The reaction pathway and the final products were found to be dependent on the solvent system used. nih.gov This indicates that the oxidative transformations of such scaffolds can be complex and highly sensitive to reaction conditions.

| Oxidizing Agent | Substrate | Product | Reference |

| Sodium Hypochlorite | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones | acs.orgnih.gov |

| Strong Oxidizing Conditions | 5-Chloro-2-cyanopyridine | Pyridine-2,5-dicarboxylic acid |

Ring-chain tautomerism has been observed in derivatives of this compound, particularly in spiro-fused systems. For instance, the S-alkylation products of spiro[indole-3,4′-pyridine]-2′-thiolates with α-bromoacetophenones exist as a mixture of the open-chain form and a cyclic thiazolo[3,2-a]pyridine tautomer. researchgate.netmdpi.com This equilibrium is influenced by the substituents and the solvent. NMR studies have been instrumental in confirming the presence of these tautomeric forms in solution. researchgate.netmdpi.com

Isomerization processes can also occur. For example, upon reduction of Ru(III)-amide complexes derived from 4-cyanopyridine, linkage isomerization between N- and O-bonded coordinated amide species has been observed. ufba.bracs.org While this is not a direct isomerization of the this compound scaffold itself, it demonstrates the potential for isomeric forms in metal complexes derived from related structures.

| Compound Type | Tautomeric/Isomeric Forms | Method of Observation | Reference |

| S-alkylation products of spiro[indole-3,4′-pyridine]-2′-thiolates | Open-chain and cyclic thiazolo[3,2-a]pyridine tautomers | NMR spectroscopy | researchgate.netmdpi.com |

| Ru(II) and Ru(III) amide complexes of 4-pyridinecarboxamide | N- and O-bonded linkage isomers | Spectroscopic and electrochemical methods | ufba.bracs.org |

Proposed Reaction Mechanisms for Key Transformations

Nucleophilic Attack on the Cyano Group:

A key reaction of 2-cyanopyridine derivatives involves the nucleophilic addition to the cyano group. For instance, the reaction of 2-cyanopyridines with N-terminal cysteine-containing peptides proceeds via a proposed mechanism involving the formation of a thiazoline (B8809763) ring. nih.gov The process is initiated by the nucleophilic attack of the cysteine's thiol group on the carbon atom of the cyano group, leading to a thioimidate intermediate. This is followed by an intramolecular nucleophilic attack by the amide nitrogen of the cysteine, resulting in the formation of a 2-amidethiazolidine intermediate which then rearranges to the final thiazoline product. nih.gov

Metal-Assisted Hydrolysis of the Cyano Group:

The hydrolysis of the cyano group to a carboxamide can be facilitated by metal ions. In the presence of manganese(II), 2-cyanopyridine undergoes methanolysis to form an O-methyl picolinimidate ligand coordinated to the metal center. mdpi.com The coordination of the 2-cyanopyridine to the Mn(II) ion activates the C≡N triple bond, making it more susceptible to nucleophilic attack by methanol. mdpi.com Similarly, the hydrolysis of coordinated nitriles in ruthenium complexes has been studied, where the oxidation of the metal center is followed by the hydrolysis of the coordinated nitrile to an amide. ufba.bracs.org

Oxidative Dimerization:

The mechanism for the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite is proposed to proceed through different pathways depending on the solvent. nih.gov While the exact mechanism is complex, it likely involves the initial formation of a reactive intermediate through oxidation of the amino group, which then undergoes intermolecular reactions to form the dimeric product.

Ring-Chain Tautomerism:

The ring-chain tautomerism observed in S-alkylated spiro[indole-3,4′-pyridine]-2′-thiolates is an equilibrium process. mdpi.comsemanticscholar.org The open-chain form, a 2′-amino-6′-[(2-aryl-2-oxoethyl)thio]-3′-cyano-2-oxo-1′H-spiro[indoline-3,4′-pyridine]-5′-carboxamide, can cyclize through the intramolecular attack of the amino group onto the keto-carbonyl carbon, forming the cyclic 5′-amino-3′-aryl-6′-cyano-3′-hydroxy-2-oxo-2′,3′-dihydrospiro[indoline-3,7′-thiazolo[3,2-a]pyridine]-8′-carboxamide. mdpi.com The position of this equilibrium is influenced by electronic and steric factors of the substituents.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyanopyridine 3 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-cyanopyridine-3-carboxamide and its analogs. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals, elucidation of through-bond and through-space connectivities, and investigation of dynamic processes such as tautomerism and conformational changes.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.

In the ¹H NMR spectrum of a typical this compound derivative, the aromatic protons of the pyridine (B92270) ring would appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns are dictated by the substitution pattern on the pyridine ring. The protons of the carboxamide group (-CONH₂) typically present as two broad singlets, the chemical shifts of which can be influenced by solvent and temperature. For instance, in a study of related pyridine carboxamides, the amide protons were observed at distinct chemical shifts, indicating restricted rotation around the C-N bond. mdpi.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. The carbon of the cyano group (-C≡N) is expected to resonate in the region of δ 115-120 ppm. The carbonyl carbon of the carboxamide group typically appears further downfield, around δ 160-170 ppm. The pyridine ring carbons would exhibit signals in the aromatic region of the spectrum. The precise chemical shifts are sensitive to the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H | 7.0 - 9.0 | - |

| Carboxamide NH₂ | 5.0 - 8.5 (broad) | - |

| Pyridine C | 120 - 160 | - |

| Cyano C | - | 115 - 120 |

| Carbonyl C | - | 160 - 170 |

Note: These are general ranges and can vary based on the solvent and specific derivatization.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically over two or three bonds). researchgate.net For this compound, COSY would be instrumental in assigning the relative positions of the protons on the pyridine ring by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. researchgate.net It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the HSQC spectrum would show a correlation between each pyridine proton and its directly bonded carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds, and sometimes four). researchgate.net HMBC is crucial for identifying quaternary carbons and for piecing together different molecular fragments. In the context of this compound, HMBC correlations would be expected from the pyridine protons to the carbonyl carbon and the cyano carbon, confirming the substitution pattern. Correlations from the amide protons to the carbonyl carbon would also be anticipated. The application of these techniques has been demonstrated in the structural elucidation of complex heterocyclic systems, including thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives. acs.orgnih.gov

Table 2: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) |

| Pyridine H-4 | C-2, C-3, C-5, C-6 |

| Pyridine H-5 | C-3, C-4, C-6 |

| Pyridine H-6 | C-2, C-4, C-5 |

| Carboxamide NH₂ | C=O |

Investigation of Tautomeric Equilibria and Conformational Analysis via NMR

NMR spectroscopy is a powerful tool for studying dynamic processes such as tautomerism and conformational changes. In derivatives of this compound, the potential for tautomerism exists, particularly if other functional groups are introduced onto the pyridine ring. For example, studies on related heterocyclic systems, such as 3-iminoisoindolinone, have utilized ¹H and ¹³C NMR to investigate tautomeric equilibria between imino and amino forms. researchgate.net Similarly, the tautomerism of pyridine carbonyl thiosemicarbazide (B42300) derivatives has been explored using NMR spectroscopy in conjunction with computational methods. researchgate.net For this compound derivatives, variable temperature NMR studies could reveal the presence of different tautomers or conformers in solution. The observation of distinct sets of signals that coalesce at higher temperatures would be indicative of such equilibria.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. scienceready.com.au High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely involve initial cleavages adjacent to the functional groups. Common fragmentation pathways could include the loss of the carboxamide group as a radical or neutral molecule, and the elimination of HCN from the pyridine ring. The stability of the pyridine ring would likely lead to its presence in many of the fragment ions. Electrospray ionization (ESI), a softer ionization technique, is useful for observing the protonated molecule [M+H]⁺, which is often the base peak in the spectrum. nepjol.info

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 147 | [M]⁺• (Molecular Ion) |

| 130 | [M - NH₃]⁺• |

| 119 | [M - C(O)NH₂]⁺ |

| 103 | [M - CONH₂ - H]⁺ |

| 92 | [C₅H₄N₂]⁺• (Cyanopyridine radical cation) |

| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the cyano group, the carboxamide group, and the pyridine ring. The C≡N stretching vibration of the cyano group typically appears as a sharp, medium-intensity band in the region of 2240-2210 cm⁻¹. mdpi.com The carboxamide group gives rise to several characteristic bands: the C=O stretching vibration (Amide I band) is a strong absorption typically found between 1700-1640 cm⁻¹, and the N-H stretching vibrations of the primary amide appear as two bands in the region of 3400-3100 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Cyano (-C≡N) | Stretching | 2240 - 2210 |

| Carboxamide (-CONH₂) | N-H Stretching (asymmetric & symmetric) | 3400 - 3100 (two bands) |

| Carboxamide (-CONH₂) | C=O Stretching (Amide I) | 1700 - 1640 |

| Carboxamide (-CONH₂) | N-H Bending (Amide II) | 1640 - 1550 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides significant insight into the expected solid-state architecture.

For instance, the crystal structure of 2-pyridinecarboxamide has been determined, showing a monoclinic system with space group P2₁/n. asianpubs.orgresearchgate.net Studies on nicotinamide (B372718) derivatives have revealed extensive hydrogen bonding networks in the solid state. acs.orguzh.chnih.gov In the crystal lattice of nicotinamide riboside chloride, for example, the amide group participates in hydrogen bonding with neighboring amide groups and the chloride ion. uzh.ch

Table 5: Summary of Spectroscopic and Structural Analysis Techniques

| Technique | Information Obtained |

| ¹H NMR | Proton chemical environments and connectivities |

| ¹³C NMR | Carbon skeleton and functional groups |

| 2D NMR (COSY, HSQC, HMBC) | Detailed molecular connectivity and structure elucidation |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

| Infrared Spectroscopy | Identification of characteristic functional groups |

| X-ray Crystallography | Absolute stereochemistry and solid-state packing |

Application of 2 Cyanopyridine 3 Carboxamide As a Synthetic Intermediate and Scaffold in Advanced Organic Synthesis

Role in the Synthesis of Diverse Heterocyclic Compounds

The 2-cyanopyridine-3-carboxamide scaffold is a cornerstone for the synthesis of a wide array of fused heterocyclic compounds. The adjacent and reactive cyano and amide groups are perfectly positioned to participate in intramolecular cyclization and condensation reactions, leading to the formation of new ring systems.

A primary application is in the synthesis of thieno[2,3-b]pyridines . These compounds are often prepared from 3-cyanopyridine-2(1H)-thiones, which are direct precursors or analogues of the target scaffold. For instance, reacting 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides in a one-pot Thorpe–Ziegler cascade reaction readily produces 3-aminothieno[2,3-b]pyridine-2-carboxamides. sciforum.net Similarly, treatment of 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones with chloroacetamide in the presence of sodium ethoxide yields 3-amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamides. researchgate.net These thienopyridine derivatives are themselves valuable intermediates for further functionalization and have been investigated for their biological activities. sciforum.netresearchgate.netacs.org

Another significant class of heterocycles derived from this scaffold is the pyrazolo[3,4-b]pyridines . These are typically synthesized through the cyclocondensation of 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) derivatives. cdnsciencepub.com The reaction proceeds via an initial nucleophilic attack by the hydrazine on the cyano group, followed by intramolecular displacement of the chlorine atom. cdnsciencepub.com This methodology provides access to 3-aminopyrazolo[3,4-b]pyridines, which are recognized for their potential as enzyme inhibitors and serve as precursors for more complex fused systems. cdnsciencepub.comderpharmachemica.com

The reactivity of the scaffold extends to the formation of other heterocyclic systems. For example, the hydrazino derivative of a 2-chloronicotinonitrile can be cyclized to form triazolo derivatives . researchgate.net The versatility of the 2-amino-3-cyanopyridine (B104079) core, a close relative of the title compound, allows for its use as an intermediate in synthesizing a variety of novel heterocyclic systems. researchgate.net

The following table summarizes key heterocyclic systems synthesized from this compound and its direct precursors.

| Precursor Scaffold | Reagents | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine-2(1H)-thione | α-Chloroacetanilides | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Thorpe–Ziegler Cascade | sciforum.net |

| 3-Cyanopyridine-2(1H)-thione | Chloroacetamide | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | S-alkylation & Cyclization | researchgate.net |

| 2-Chloro-3-cyanopyridine | Hydrazine Hydrate | 3-Aminopyrazolo[3,4-b]pyridine | Cyclocondensation | cdnsciencepub.com |

| 2-Chloronicotinonitrile | Sodium Azide, Hydrazides | Tetrazolo- and Triazolopyridines | Nucleophilic Substitution & Cyclization | researchgate.net |

Development of Complex Polycyclic Ring Systems

Beyond simple bicyclic heterocycles, the this compound framework is instrumental in constructing more elaborate polycyclic ring systems. This is achieved through multi-step syntheses or cascade reactions where the initially formed fused heterocycle undergoes further annulation.

One notable example is the synthesis of pyridothienopyrimidinone derivatives . These can be prepared from ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylates, which are derived from cyanopyridinethiones. researchgate.net Cyclization of these intermediates with reagents like triethyl orthoformate or carbon disulfide leads to the formation of the tricyclic pyrimidine (B1678525) ring fused to the thienopyridine core. researchgate.net

Further complexity is achieved in the synthesis of pyridothienotriazinone analogs , which are synthesized via diazotization of 3-aminothieno[2,3-b]pyridine intermediates. researchgate.net Even more complex structures, such as triazipinopyrimido[4',5':5,5]thieno[2,3-b]pyridines , have been reported, showcasing the scaffold's utility in building intricate, multi-ring molecules. researchcommons.org

Another important polycyclic system accessible from this scaffold is the pyrido[2,3-d]pyrimidine family. These compounds, which have garnered interest for their potential anticancer properties, can be synthesized by the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles (derived from cyanopyridone precursors) with reagents like formic acid or acetic anhydride (B1165640). nih.gov This demonstrates how the cyanopyridine core can be elaborated into fused pyrimidine systems with significant biological relevance.

The following table highlights examples of polycyclic systems developed from the scaffold.

| Starting Intermediate | Key Reagents | Resulting Polycyclic System | Reference |

|---|---|---|---|

| Ethyl 3-aminothieno[2,3-b]pyridine-5-carboxylate | Triethyl Orthoformate | Pyridothienopyrimidinone | researchgate.net |

| Ethyl 3-aminothieno[2,3-b]pyridine-5-carboxylate | Carbon Disulfide | Pyridothienopyrimidinone (Thione derivative) | researchgate.net |

| 3-Aminothieno[2,3-b]pyridine derivative | Diazotization | Pyridothienotriazinone | researchgate.net |

| 2-Oxo-pyridine-3,5-dicarbonitrile | Formic Acid / Acetic Anhydride | Pyrido[2,3-d]pyrimidine | nih.gov |

Strategies for Medicinal Chemistry Design Incorporating the Scaffold

The this compound moiety and its close derivatives, such as 2-amino-3-cyanopyridines, are considered privileged scaffolds in medicinal chemistry. ijpsr.comresearchgate.net Their rigid structure, combined with the hydrogen bonding capabilities of the amide and the potential for diverse substitutions, makes them ideal for designing molecules that can interact with biological targets like enzymes and receptors.

A key strategy involves using the 2-amino-3-cyanopyridine core as a template for developing enzyme inhibitors. Derivatives have shown inhibitory activity against several important targets:

Carbonic Anhydrases (CAs): A series of 2-amino-3-cyano-4-heteroarylpyridine derivatives were synthesized and found to inhibit human carbonic anhydrase isozymes hCA I and hCA II. tandfonline.comtandfonline.com The design strategy relies on the ability of the aminopyridine moiety to anchor to the zinc ion in the enzyme's active site. tandfonline.com

Kinase Inhibitors: The cyanopyridine scaffold is a component of dual PIM-1 kinase/HDAC inhibitors and VEGFR-2/HER-2 inhibitors. nih.govbohrium.com These molecules are designed as anticancer agents, where the cyanopyridine core serves as a rigid platform to position other functional groups for optimal interaction with the kinase hinge region or other binding sites. nih.gov

Other Enzymes: 2-Amino-3-cyanopyridines have been identified as inhibitors of IKK-β, and other derivatives have shown activity against topoisomerase I and II. ijpsr.comtandfonline.com

Furthermore, the scaffold is utilized to develop compounds with a range of other pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. tandfonline.comekb.eg The design often involves modifying the substituents on the pyridine (B92270) ring to enhance lipophilicity, improve binding affinity, and optimize pharmacokinetic properties. ekb.eg For instance, introducing halogen atoms to an attached phenyl ring was shown to enhance the anticancer activity of certain 3-cyano-2-pyridone derivatives by improving their affinity for the survivin protein. ekb.eg

Catalytic Applications of Derivatives

While 2-cyanopyridine (B140075) itself can act as a dehydrating agent in certain catalytic processes, such as the synthesis of dimethyl carbonate catalyzed by CeO₂, the derivatives of this compound are more relevant as ligands in transition metal catalysis. ebi.ac.uk The pyridine nitrogen and the amide group can act as coordination sites for metal ions, creating stable complexes with potential catalytic activity.

Transition metal complexes incorporating pyridine-based ligands are known to be effective catalysts in a variety of organic transformations. rsc.orgresearchgate.net Schiff base ligands derived from heterocyclic amines and their metal complexes often exhibit significant catalytic and biological activities. rsc.orgmdpi.com

Specific research has focused on the catalytic applications of metal complexes with ligands structurally related to this compound:

Cross-Coupling Reactions: Palladium complexes supported on magnetic nanoparticles, often stabilized by nitrogen-containing ligands, have been successfully used as catalysts in Heck and Suzuki coupling reactions. nih.gov

Oxidation Reactions: Transition metal complexes with Schiff base ligands have been examined for their catalytic activity in the oxidation of organic compounds like aniline. mdpi.com

Multicomponent Reactions: A Fe₃O₄-supported Schiff-base copper(II) complex has been utilized as a heterogeneous nanocatalyst for the one-pot synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives. nih.gov

The design of these catalysts leverages the ability of the heterocyclic ligand to stabilize the metal center and modulate its electronic and steric properties, thereby influencing its catalytic performance. researchgate.net

Potential in Supramolecular Chemistry and Crystal Engineering

The structural features of this compound—specifically the presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine nitrogen, and cyano nitrogen)—make it a highly promising candidate for applications in supramolecular chemistry and crystal engineering. These functional groups can participate in predictable intermolecular interactions, such as hydrogen bonds and π-π stacking, to form well-defined supramolecular assemblies. d-nb.info

The crystal structure of 2-pyridinecarboxamide (picolinamide), which lacks the 3-cyano group, has been determined, revealing a monoclinic system with specific packing arrangements. researchgate.netasianpubs.org The synthesis and crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides have also been reported, highlighting their potential as ligands for creating complex supramolecular architectures with interesting magnetic, luminescent, or catalytic properties. nih.gov

The combination of the pyridine ring, the cyano group, and the carboxamide group in one molecule offers multiple points of interaction, suggesting that this compound could be used to design and construct novel one-, two-, or three-dimensional coordination polymers and other supramolecular materials with tailored properties. researchgate.netcore.ac.uk

Research into Biological Activity of 2 Cyanopyridine 3 Carboxamide Derivatives: Mechanistic and Target Oriented Studies

Enzyme Inhibition Studies and Molecular Targets

Derivatives of 2-cyanopyridine-3-carboxamide have been identified as potent inhibitors of several enzymes that play crucial roles in pathological processes. These inhibitory activities are central to their therapeutic potential.

Carbonic Anhydrase Inhibition Research

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov Dysregulation of CA activity is implicated in various diseases, making them a significant therapeutic target. rsc.org

A series of novel 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and evaluated for their inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The inhibitory activities, expressed as K_i values, were determined for these compounds.

| Compound | hCA I (K_i in µM) | hCA II (K_i in µM) |

| 7b | - | 2.56 |

| 7d | 2.84 | - |

Data sourced from a study on novel 2-amino-3-cyanopyridines. nih.gov

The results indicated that while some compounds showed potent inhibition, the activity varied between the two isoenzymes. nih.gov For instance, compound 7d was the most effective inhibitor of hCA I with a K_i of 2.84 µM, whereas compound 7b demonstrated the strongest inhibition against hCA II with a K_i of 2.56 µM. nih.gov Further research on other 2-amino-3-cyanopyridine derivatives revealed IC₅₀ values of 33 µM and 34 µM against hCA I for compounds 5d and 5b, respectively, and an IC₅₀ of 56 µM against hCA II for compound 5d. nih.gov

Kinase Inhibition Studies (e.g., PIM-1 Kinase, VEGFR-2, HER-2)

Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery.

PIM-1 Kinase:

PIM-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a role in cell survival and proliferation. ekb.eg Several studies have highlighted 3-cyanopyridine-based compounds as significant inhibitors of PIM-1 kinase. nih.govacs.org

In one study, two series of 3-cyanopyridinones and 3-cyanopyridines were synthesized and evaluated for their PIM-1 kinase inhibitory activity. nih.gov The results showed that many of the tested compounds exhibited potent inhibition, with some derivatives demonstrating sub-micromolar IC₅₀ values. nih.gov For example, compounds 4b and 4c showed inhibitory activity comparable to the reference drug quercetagetin. nih.gov

| Compound | PIM-1 Kinase IC₅₀ (µM) |

| 4b | 0.63 ± 0.03 |

| 4c | 0.61 ± 0.03 |

| Quercetagetin (Reference) | 0.56 ± 0.03 |

Data from a study on cyanopyridine-based PIM-1 inhibitors. nih.gov

Another study reported a novel series of cyanopyridine derivatives with potent anti-prostate cancer activity, exhibiting strong inhibitory effects on PIM-1 kinase with IC₅₀ values in the sub-micromolar range. nih.gov

VEGFR-2 and HER-2:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Human Epidermal Growth Factor Receptor 2 (HER-2) is another important target in cancer therapy, particularly in breast cancer.

Research has identified cyanopyridine derivatives as potential dual inhibitors of VEGFR-2 and HER-2. nih.gov A study on novel cyanopyridones and pyrido[2,3-d]pyrimidines revealed that some compounds exhibited significant antiproliferative activity against cancer cell lines, which was attributed to their inhibition of VEGFR-2 and HER-2. nih.gov The non-fused cyanopyridone derivatives 5a and 5e were particularly effective against the MCF-7 breast cancer cell line. nih.gov

Furthermore, other studies have designed and synthesized novel pyridine (B92270) derivatives as selective VEGFR-2 inhibitors. mdpi.comresearchgate.net Some of these compounds displayed potent inhibitory activity at the sub-nanomolar level. researchgate.net

Urease Inhibition Research

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori, and is also involved in the formation of infection-induced urinary stones. While the provided search results extensively cover other enzyme inhibitions, specific research on the urease inhibition of this compound derivatives was not prominently featured in the initial search.

Research into Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of microbial pathogens.

Antibacterial Activity:

Several studies have investigated the antibacterial properties of 2-amino-3-cyanopyridine derivatives. bohrium.comresearchgate.netmathnet.ru In one study, newly synthesized 2-amino-4-aryl-3-cyanopyridines were tested against Gram-negative Escherichia coli and Gram-positive Bacillus subtilis. bohrium.comresearchgate.netmathnet.ru While most compounds showed limited activity, one derivative, compound 3c, which contains a bromine atom, exhibited a substantial antimicrobial effect, suggesting the importance of halogen bonding in its activity. bohrium.com

Another study developed a series of 2-aminopyridine (B139424) derivatives and tested their antimicrobial potency. mdpi.comnih.gov Compound 2c from this series showed the highest activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg·mL⁻¹. mdpi.comnih.gov

Antifungal Activity:

The antifungal potential of cyanopyridine derivatives has also been explored. Pyrido[2,3-d]pyrimidine derivatives synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide showed significant antifungal activities. eurjchem.com Additionally, novel pyridine carboxamide derivatives have been designed as potential succinate (B1194679) dehydrogenase inhibitors, a key enzyme in fungal respiration, demonstrating good in vivo antifungal activity against Botrytis cinerea. nih.govnih.gov

Research into Anticancer Mechanisms and Cellular Pathways

The anticancer properties of this compound derivatives are a major area of investigation. These compounds have been shown to induce cell death and inhibit tumor growth through various mechanisms. nih.govacs.orgnih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis.

Several studies have demonstrated that 2-cyanopyridine (B140075) derivatives can induce apoptosis in cancer cells. researchgate.netnih.gov For instance, a study on new 3-cyano-2-substituted pyridines showed that compound 9a induced apoptotic morphological changes in MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov This was confirmed by TUNEL assays and flow cytometry, which also indicated that the compound arrested the cell cycle in the G1 phase. nih.gov

The apoptotic effects of these compounds are often linked to the modulation of key regulatory proteins. Western blot analysis revealed that treatment with compound 9a led to an upregulation of p53 and Bax, and a downregulation of Bcl-2, Mdm-2, and Akt. nih.gov The release of cytochrome c from the mitochondria was also observed, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov

Another study focusing on a potent PIM-1 kinase inhibitor, compound 6c, found that it induced apoptosis by increasing the level of active caspase 3 and significantly boosting the Bax/Bcl-2 ratio in HepG2 cells. bohrium.com This highlights the dual role of some cyanopyridine derivatives as both kinase inhibitors and apoptosis inducers.

Interaction with Cellular Components (e.g., Tubulin, Survivin protein)

Research into the derivatives of this compound has identified significant interactions with key cellular components involved in cancer progression, notably tubulin and the survivin protein. These interactions highlight the potential of this chemical scaffold in the development of novel therapeutic agents.

Tubulin Interaction Certain 3-cyano-2-substituted pyridine derivatives have demonstrated potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division. ekb.eg The antitumor effects of these compounds are strongly correlated with their capacity to disrupt β-tubulin polymerization. ekb.eg This mechanism is a key target for various established anticancer drugs. For instance, some cyanopyridine derivatives have shown the ability to inhibit β-tubulin polymerization, marking them as compounds of interest for cancer therapy. acs.orgnih.govmdpi.com

| Derivative Class | Biological Target | Observed Effect | Reference |

|---|---|---|---|

| 3-Cyano-2-substituted pyridines | β-tubulin | Inhibition of polymerization | ekb.eg |

| Cyanopyridine derivative F | β-tubulin | Inhibition of polymerization | acs.orgnih.gov |

Survivin Protein Interaction Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many human tumors, contributing to cancer cell survival and resistance to therapy. researchgate.netnih.gov Consequently, survivin is a highly attractive target for anticancer drug development. researchgate.netnih.gov Several studies have established the 3-cyanopyridine (B1664610) scaffold as an important template for designing survivin inhibitors. researchgate.netnih.gov

The mechanism of action often involves the modulation of survivin expression. For example, a series of novel 3-cyanopyridine derivatives was synthesized and evaluated for their ability to induce apoptosis. Western blot analysis revealed that promising compounds caused a significant reduction in survivin expression, likely through promoting its proteasome-dependent degradation. nih.gov This degradation leads to an increase in apoptotic signaling.

Molecular docking studies suggest that the efficacy of these compounds is linked to their interaction with the survivin protein surface. researchgate.net Specifically, the interaction with the amino acid Ile74 within the BIR domain of the survivin dimer has been identified as key to their activity. researchgate.net Enhancing the lipophilicity of the derivatives, such as by introducing halogen atoms to a phenyl ring at position 4 of the pyridone ring, has been shown to improve their affinity for survivin. ekb.eg A series of 3-cyanopyridine derivatives demonstrated promising cytotoxicity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and hepatocellular (HepG2) carcinoma. nih.gov

| Derivative Series | Target | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Novel 3-cyanopyridine derivatives (e.g., Compounds 5c, 5e) | Survivin | Exhibited promising cytotoxicity against PC-3, MDA-MB-231, and HepG2 cancer cell lines. | Induces apoptosis and necrosis; causes a reduction in survivin expression via proteasome-dependent degradation. | nih.gov |

| 3-Cyano-4,6-diaryl-2-pyridone derivatives | Survivin | Improved affinity to survivin by increasing lipophilicity (e.g., adding halogen atoms). | Enhanced binding to survivin protein. | ekb.egnih.gov |

| 3-Cyanopyridine derivatives | Survivin | Designed as survivin inhibitors; surface interaction with amino acid Ile74 is crucial for efficacy. | Direct interaction with the survivin protein surface. | researchgate.net |

Investigation of Other Molecular Targets and Biological Interactions (e.g., anti-inflammatory, analgesic, anticonvulsant, anti-tuberculosis)

Beyond their anticancer potential, derivatives of this compound have been investigated for a range of other biological activities, demonstrating the versatility of this chemical structure.

Anti-inflammatory Activity Cyanopyridine derivatives have been identified as possessing anti-inflammatory properties. ekb.egresearchgate.netresearchgate.net In one study, a novel cyanopyridine derivative, 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, was synthesized and evaluated for its in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. noveltyjournals.com The compound showed good potency, with edema inhibition rates of 22.28% and 25.23% at the third and fifth hours, respectively, using the selective COX-2 inhibitor celecoxib (B62257) as a reference. noveltyjournals.com Other pyridine-based hydrazides have also been evaluated for their anti-inflammatory effects by measuring the denaturation of bovine serum albumin, showing inhibition in the range of IC₅₀ values from 46.29 to 100.60 μg/mL. nih.gov Furthermore, some 3-cyano-2-pyridone derivatives have demonstrated selective anti-inflammatory efficacy comparable to nimesulide (B1678887) by inhibiting the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

| Derivative | Assay/Model | Result | Reference |

|---|---|---|---|

| 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid | Carrageenan-induced rat paw edema | 25.23% edema inhibition at 5 hours | noveltyjournals.com |

| Pyridine- and thiazole-based hydrazides (e.g., Compound 5g) | Bovine serum albumin denaturation | IC₅₀ = 46.29 μg/mL | nih.gov |

| 3-Cyano-2-pyridone derivative 13 | Cyclooxygenase-2 (COX-2) inhibition | 46.90% inhibition of paw edema | researchgate.net |

| Ethyl pyridopyrmidinone-benzoates (IIIf, IIIg, IIIh) | Carrageenan-induced edema | Superior inhibitory activity compared to celecoxib. | dovepress.com |

Analgesic Activity The analgesic potential of cyanopyridine derivatives has also been explored. ekb.egnoveltyjournals.comtjnpr.org Research on new derivatives of 3-aminothieno[2,3-b]pyridine and 1,4-dihydropyridine, synthesized from cyanothioacetamide, has shown significant antinociceptive activity in classical tests like the tail immersion test. researchgate.netcyberleninka.ru In some cases, the analgesic effect of these derivatives was found to be substantially stronger than that of the reference drug, sodium metamizole. cyberleninka.rurrpharmacology.ru

Anticonvulsant Activity Several studies have pointed to the anticonvulsant properties of cyanopyridine derivatives. ekb.egnoveltyjournals.comtjnpr.orgnih.gov Synthesized pyridine derivatives have been evaluated as potential anticonvulsant agents, highlighting another facet of their diverse pharmacological profile. scirp.org

Anti-tuberculosis Activity A significant area of research has been the evaluation of this compound derivatives against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. researchgate.net A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested, with several compounds showing potent activity against various Mtb strains, with MIC₉₀ values of ≤ 1 μM. researchgate.net Another study found that compounds 5b, 5d, and 5e from a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives were the most active, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against the H37Rv strain of M. tuberculosis. scirp.org

In a broader screening of fluorinated chalcones and their 2-aminopyridine-3-carbonitrile derivatives, compound 40 emerged as the most potent, with an MIC of approximately 8 μM, which is comparable to ciprofloxacin (B1669076) and streptomycin. plos.org Molecular docking studies suggested that these derivatives occupy the thymidylate kinase enzymatic pockets, indicating a potential mechanism of action. researchgate.netplos.org

| Derivative Series/Compound | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, multi- and extensive drug-resistant Mtb | MIC₉₀ ≤ 1 μM for 7 agents | researchgate.net |

| Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (5b, 5d, 5e) | M. tuberculosis H37Rv | 12.5 μg/mL | scirp.org |

| 2-aminopyridine-3-carbonitrile derivative (Compound 40) | M. tuberculosis | ~8 μM | plos.org |

| 3-aminothieno[2,3-b]pyridine-2-carboxamide (Compound 4k) | M. tuberculosis | IC₉₀ = 1.1 μM | nih.gov |

Future Directions and Emerging Research Areas for 2 Cyanopyridine 3 Carboxamide

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of cyanopyridine derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. Future research will likely focus on moving beyond traditional multi-step procedures, which often involve harsh conditions and toxic solvents. mdpi.com

Key areas for development include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly effective for creating molecular diversity from simple starting materials. bohrium.com The four-component reaction involving a ketone, aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) is a prime example used for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netbohrium.com Future work will likely explore new combinations of reactants and catalysts to broaden the scope of accessible structures based on the 2-cyanopyridine-3-carboxamide core.

Green Catalysis: The use of sustainable and reusable catalysts is a major trend. Heterogeneous catalysts, such as animal bone meal, have been shown to be effective in the synthesis of 3-cyanopyridine (B1664610) derivatives, offering advantages like high yields, short reaction times, and simple purification. researchgate.net Research into other novel, eco-friendly catalysts like high surface area MgO and polymer-supported catalysts is anticipated. researchgate.netresearchgate.net

Alternative Energy Sources: The application of ultrasound and microwave irradiation represents a green approach to synthesis. researchgate.netresearchgate.net Ultrasound-assisted synthesis, for instance, can promote reactions under catalyst-free and solvent-free conditions, significantly reducing reaction times and environmental impact. mdpi.com Further exploration of these energy sources to drive reactions involving the this compound scaffold is a promising research avenue.

Solvent-Free and Aqueous Synthesis: Shifting towards solvent-free reaction conditions or the use of water as a solvent is a cornerstone of green chemistry. researchgate.netresearchgate.net The hydrolysis of the nitrile group in cyanopyridines to the corresponding amide or carboxylic acid can be efficiently performed in water, sometimes under adiabatic conditions. google.comoecd.org Developing more synthetic transformations in aqueous media will be a key goal.

| Methodology | Key Features | Representative Catalyst/Condition | Reference(s) |

| Multicomponent Reactions | One-pot synthesis, high efficiency, structural diversity. | Ammonium acetate, Copper nanoparticles | bohrium.comresearchgate.netbohrium.com |

| Green Catalysis | Use of reusable, non-toxic catalysts. | Animal Bone Meal, Wang-OSO3H | researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Reduced reaction times, catalyst-free conditions possible. | Ultrasound irradiation | mdpi.comresearchgate.net |

| Solvent-Free Synthesis | Environmentally friendly, simplified workup. | Heat, solid-state reaction | researchgate.netresearchgate.net |

| Aqueous Hydrolysis | Use of water as a solvent, controlled conversion to amide or acid. | Base or catalyst in water | google.comoecd.org |

Exploration of Undiscovered Reactivity Profiles

While the synthesis of the this compound core is well-established, the full extent of its chemical reactivity remains to be explored. The molecule possesses multiple reactive sites—the cyano group, the carboxamide, and the pyridine (B92270) ring—that can be targeted for further functionalization.

Future research in this area will likely involve:

Cyclization and Annulation Reactions: The vicinal cyano and amide groups are perfectly positioned for cyclization reactions to build fused heterocyclic systems. This has been demonstrated in the synthesis of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. nih.govresearchgate.net Future studies could explore novel cyclization strategies with different reagents to access a wider array of polycyclic aromatic systems with unique electronic and biological properties.

Reactions of the Nitrile Group: The cyano group is a versatile functional handle. Its hydrolysis to a carboxamide is a known transformation, often catalyzed by metal oxides like CeO₂ or under basic conditions. google.comoecd.orgebi.ac.uk The reaction of the cyano group with nucleophiles, such as the thiol group of cysteine, highlights its electrophilic character. Future work could investigate other additions and cycloadditions to the nitrile, potentially leading to novel linkers or pharmacophores.

Transformations of Fused Systems: For derivatives where the core has been used to form fused systems, such as spiro[indole-3,4′-pyridines], the resulting molecules present new reactivity patterns. For example, the oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates can lead to the formation of isothiazolo[5,4-b]pyridines, which are structural analogs of biologically important thieno[2,3-b]pyridines. mdpi.com The exploration of ring-chain tautomerism in these complex systems also presents an interesting field of study. mdpi.com

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is an indispensable tool for rational drug design and for understanding the fundamental properties of molecules. For this compound and its derivatives, advanced computational modeling will be crucial for predicting properties and guiding synthetic efforts.

Emerging research directions include: